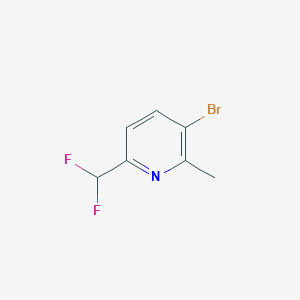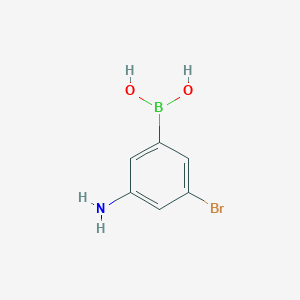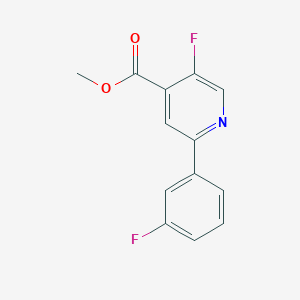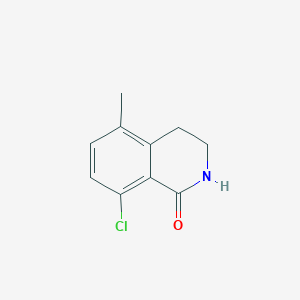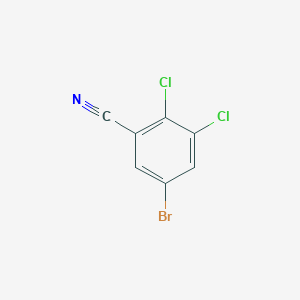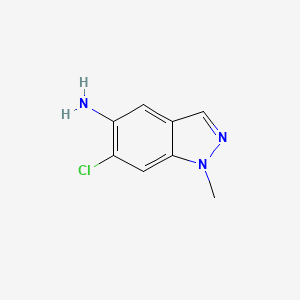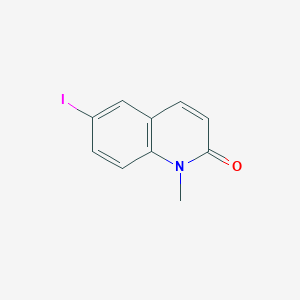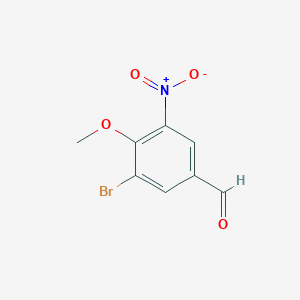
3-Bromo-4-methoxy-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzaldehyde, featuring bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-5-nitrobenzaldehyde typically involves multi-step reactions. One common method includes the nitration of 3-bromo-4-methoxybenzaldehyde, followed by purification steps to isolate the desired product . Another approach involves the bromination of 4-methoxy-5-nitrobenzaldehyde using brominating agents such as 1,3-di-n-butylimidazolium tribromide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less toxic reagents and minimizing waste, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products:
Oxidation: 3-Bromo-4-methoxy-5-nitrobenzoic acid.
Reduction: 3-Bromo-4-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-methoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-5-nitrobenzaldehyde is primarily based on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The nitro group can undergo reduction to form amines, which can interact with biological targets. The bromine atom can participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
3-Bromo-5-nitrobenzaldehyde: Similar structure but lacks the methoxy group.
4-Methoxy-3-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the nitro group.
Properties
Molecular Formula |
C8H6BrNO4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
3-bromo-4-methoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-4H,1H3 |
InChI Key |
VQUNPPHPXRDRAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


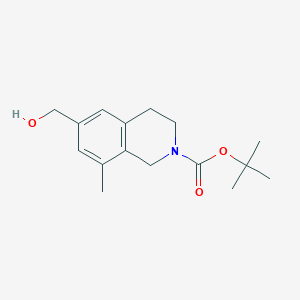
![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
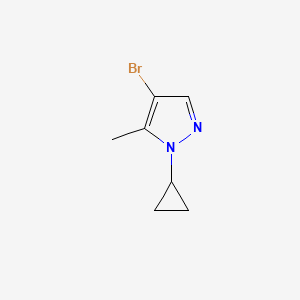

![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
